

1H NMR and 13C NMR spectrum of 3-(2-Methoxyphenyl)propanoic acid

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Compound of Interest

Compound Name: 3-(2-Methoxyphenyl)propanoic acid

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectra of **3-(2-Methoxyphenyl)propanoic Acid**

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, biochemistry, and pharmaceutical development.[\[1\]](#)[\[2\]](#) It provides unparalleled insight into the molecular structure, dynamics, and chemical environment of compounds.[\[2\]](#)[\[3\]](#) This guide offers a detailed analysis of the ^1H and ^{13}C NMR spectra of **3-(2-methoxyphenyl)propanoic acid**, a substituted aromatic carboxylic acid. By dissecting its spectral features, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for interpreting the NMR data of this and structurally related molecules. The discussion will move from a foundational analysis of the molecular structure to a detailed prediction of spectral features, culminating in a practical protocol for data acquisition.

Molecular Structure and Predicted NMR Signals

To accurately interpret the NMR spectra, we must first analyze the chemical structure of **3-(2-methoxyphenyl)propanoic acid**. The molecule consists of a benzene ring substituted at the ortho position with a methoxy group ($-\text{OCH}_3$) and a propanoic acid side chain ($-\text{CH}_2\text{CH}_2\text{COOH}$).

This structure features several distinct electronic environments for both protons (^1H) and carbons (^{13}C), which will give rise to a unique set of signals in the respective NMR spectra. Due to the lack of a plane of symmetry bisecting the aromatic ring and the side chain, all aromatic protons and carbons are chemically non-equivalent.

Key Structural Features:

- Aromatic Ring: An ortho-disubstituted benzene ring.
- Propanoic Acid Chain: An ethyl bridge connecting the aromatic ring to a carboxylic acid group.
- Methoxy Group: An electron-donating group attached to the aromatic ring.
- Carboxylic Acid: An electron-withdrawing group at the terminus of the side chain.

Based on this structure, we anticipate:

- ^1H NMR: 8 distinct signals corresponding to the four aromatic protons, the two methylene groups (CH_2), the methoxy group protons, and the carboxylic acid proton.
- ^{13}C NMR: 10 distinct signals, as all carbon atoms are in unique chemical environments.

Caption: Molecular structure of **3-(2-methoxyphenyl)propanoic acid**.

^1H NMR Spectrum: A Detailed Analysis

The ^1H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity).

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and resonance effects. It is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.^{[4][5][6]} This signal will disappear upon

the addition of a few drops of D₂O due to rapid proton-deuterium exchange, a key confirmatory test for acidic protons.[4][5]

- Aromatic Protons (Ar-H): Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[7][8] The electron-donating methoxy group and the electron-withdrawing propanoic acid substituent will influence the precise shifts of the four aromatic protons, leading to a complex pattern of multiplets in this region.
- Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are shielded by the adjacent oxygen. They will appear as a sharp singlet, typically between 3.7 and 4.0 ppm.[9][10]
- Aliphatic Protons (-CH₂CH₂-): The two methylene groups form an ethyl bridge. The benzylic protons (Ar-CH₂) are adjacent to the aromatic ring and are expected to resonate around 2.8-3.0 ppm.[7] The protons adjacent to the carbonyl group (-CH₂COOH) are also deshielded and appear in a similar region, typically around 2.5-2.7 ppm.[4][5]

Spin-Spin Splitting and Integration

- -CH₂CH₂- Group: The two methylene groups are adjacent to each other. Following the n+1 rule, the signal for the benzylic protons will be split into a triplet by the two protons of the neighboring methylene group. Similarly, the signal for the methylene group next to the carboxyl function will be split into a triplet by the benzylic protons. Each triplet will integrate to 2H.
- Aromatic Protons: The four aromatic protons will exhibit complex splitting patterns due to both ortho (³J ≈ 7-8 Hz) and meta (⁴J ≈ 2-3 Hz) coupling. This will result in a series of overlapping multiplets that collectively integrate to 4H.
- -OCH₃ and -COOH Protons: The methoxy protons have no adjacent proton neighbors and will thus appear as a singlet integrating to 3H. The carboxylic acid proton, which rapidly exchanges, also appears as a singlet (often broad) and integrates to 1H.

Predicted ¹H NMR Data Summary

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Integration	Multiplicity
-COOH	10.0 - 12.0	1H	Broad Singlet
Ar-H	6.8 - 7.3	4H	Multiplet
-OCH ₃	3.7 - 4.0	3H	Singlet
Ar-CH ₂ -	2.8 - 3.0	2H	Triplet
-CH ₂ -COOH	2.5 - 2.7	2H	Triplet

¹³C NMR Spectrum: A Detailed Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For **3-(2-methoxyphenyl)propanoic acid**, all 10 carbon atoms are chemically distinct and should produce 10 separate signals.

Chemical Shift (δ)

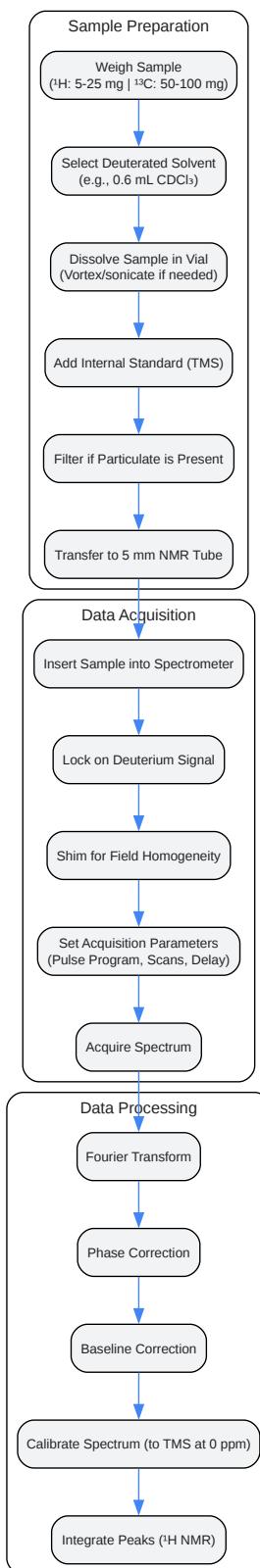
- Carbonyl Carbon (-C=O): The carbonyl carbon of a carboxylic acid is significantly deshielded and is found in the 170-180 ppm region.[4][6][11]
- Aromatic Carbons (Ar-C): Aromatic carbons typically resonate between 120-160 ppm.[8][12] The two quaternary carbons (C-OCH₃ and C-CH₂CH₂COOH) will have distinct shifts from the four protonated carbons. The carbon attached to the electronegative oxygen of the methoxy group (C-O) will be the most downfield of the aromatic signals.
- Methoxy Carbon (-OCH₃): The carbon of the methoxy group is shielded compared to the aromatic carbons and typically appears around 55-60 ppm.[9][13][14]
- Aliphatic Carbons (-CH₂CH₂-): The two sp³ hybridized carbons of the ethyl bridge will be the most shielded carbons, resonating in the 25-40 ppm range.[4][15] The benzylic carbon is expected to be slightly more downfield than the carbon adjacent to the carbonyl group.

Predicted ¹³C NMR Data Summary

Signal Assignment	Predicted Chemical Shift (δ , ppm)
-C=O	170 - 180
Ar-C-O	155 - 160
Ar-C-C	130 - 140
Ar-CH	110 - 130
-OCH ₃	55 - 60
Ar-CH ₂ -	30 - 35
-CH ₂ -COOH	25 - 30

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires careful sample preparation and instrument setup. The following protocol provides a standardized workflow for small organic molecules like **3-(2-methoxyphenyl)propanoic acid**.

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Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh the sample. For a standard ^1H NMR spectrum, 5-25 mg is sufficient. For a ^{13}C spectrum, which is inherently less sensitive, 50-100 mg is recommended for acquisition in a reasonable timeframe.[16]
 - Choose an appropriate deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar compounds. Use a standard volume, typically 0.5-0.6 mL for a 5 mm NMR tube.[17]
 - Dissolve the sample in a small vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtering if any solid particulates are present, which can degrade spectral quality.[16]
 - Add an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard for organic solvents, with its signal defined as 0.00 ppm.[16]
- Instrumental Setup and Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
 - Shim the magnetic field to achieve maximum homogeneity across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.
 - Load a standard acquisition parameter set.
 - For ^1H NMR, a simple 1D pulse experiment is used. Typically, 8 to 16 scans are sufficient with a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, a proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum of singlets. A higher number of scans (e.g., 1024 or more) and a longer

relaxation delay (e.g., 2-5 seconds) are necessary due to the low natural abundance of ^{13}C and its longer relaxation times.[18]

- Data Processing:

- Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.
- Perform phase and baseline corrections to ensure accurate peak shapes and integration.
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- For the ^1H spectrum, integrate the signals to determine the relative ratios of the protons.

Conclusion

The ^1H and ^{13}C NMR spectra of **3-(2-methoxyphenyl)propanoic acid** provide a wealth of structural information that, when combined, allows for unambiguous confirmation of its chemical identity. The characteristic signals of the carboxylic acid, methoxy group, aromatic ring, and aliphatic chain each appear in predictable regions with expected multiplicities and integrations. This guide illustrates how a systematic analysis, grounded in the fundamental principles of NMR spectroscopy, can be used to elucidate complex molecular structures, an essential skill for professionals in chemical research and drug development.

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